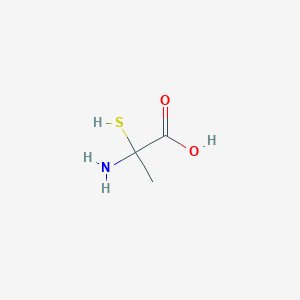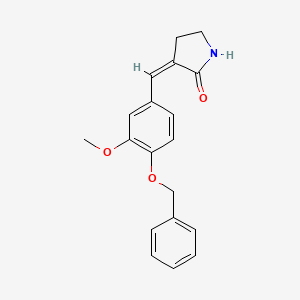
2-Amino-2-mercaptopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:
H₂N-CH(CH₂SH)-COOH
It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.
Métodos De Preparación
Synthesis::
- Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
- The reaction proceeds as follows:
- Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
- Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
- Thiolactic acid is produced on an industrial scale through the above synthetic route.
- It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.
Análisis De Reacciones Químicas
Thiolactic acid undergoes several important reactions:
Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).
Reduction: Reduction of the thiol group yields the corresponding alcohol.
Substitution: The thiol group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Common reagents and conditions:
Oxidation: Typically, oxidizing agents like or are used.
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles can replace the thiol group.
Acid-Base Reactions: Reaction with strong bases or acids.
Major products:
- Oxidation: Disulfides (e.g., dimer of thiolactic acid).
- Reduction: Alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiolactic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in protein modification and labeling.
Medicine: It is a precursor for drugs and pharmaceuticals.
Industry: Used in the production of polymers and specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.
Comparación Con Compuestos Similares
Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.
Propiedades
Fórmula molecular |
C3H7NO2S |
|---|---|
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
Clave InChI |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)(N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)


![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)




![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)

